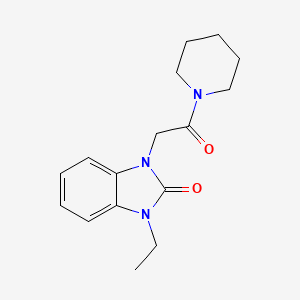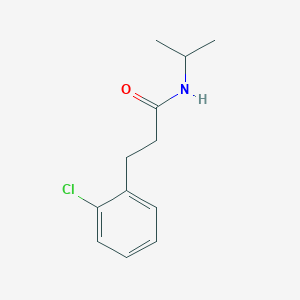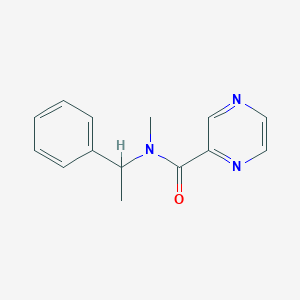
4-cyano-N-methyl-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and treatment.
作用机制
The mechanism of action of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. 4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme, this compound can disrupt the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death mechanism. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using 4-cyano-N-methyl-N-(1-phenylethyl)benzamide in lab experiments is its potent and selective inhibition of the 4-cyano-N-methyl-N-(1-phenylethyl)benzamide enzyme. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for research on 4-cyano-N-methyl-N-(1-phenylethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in cancer treatment. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, should be explored to enhance its therapeutic effects.
合成方法
The synthesis of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the reaction of N-methyl-N-(1-phenylethyl)benzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
属性
IUPAC Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(15-6-4-3-5-7-15)19(2)17(20)16-10-8-14(12-18)9-11-16/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYEDXLQBKMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)